Technical Monograph: The Physicochemical and Synthetic Profile of N-(2-Adamantyl)benzamide
Technical Monograph: The Physicochemical and Synthetic Profile of N-(2-Adamantyl)benzamide
Topic: Technical Monograph: N-(2-Adamantyl)benzamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Introduction: The "Lipophilic Bullet" Scaffold
N-(2-Adamantyl)benzamide (CAS: 25021-13-0) represents a critical structural motif in medicinal chemistry, often described under the "lipophilic bullet" paradigm. Unlike its more common isomer, N-(1-adamantyl)benzamide (derived from Amantadine), the 2-adamantyl congener attaches the nitrogen to a secondary carbon within the diamondoid cage.
This structural distinction is not merely cosmetic; it fundamentally alters the pharmacological profile:
-
Steric Topology: The 2-position allows for a different vector of projection for the adamantane cage within a receptor binding pocket compared to the bridgehead (1-position).
-
Metabolic Stability: The adamantane cage acts as a metabolic shield, protecting the amide bond from rapid enzymatic hydrolysis while increasing the overall logP (partition coefficient) to facilitate blood-brain barrier (BBB) penetration.[1]
-
Pharmacophore Utility: This scaffold is a validated core in the design of 11
-HSD1 inhibitors (metabolic syndrome) and P2X7 receptor antagonists (inflammation).
Chemical Profile & Properties[1][2][3][4][5][6][7]
The following data summarizes the core physicochemical attributes of the molecule.
| Property | Specification |
| IUPAC Name | N-(adamantan-2-yl)benzamide |
| CAS Registry Number | 25021-13-0 |
| Molecular Formula | C |
| Molecular Weight | 255.36 g/mol |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~4.2 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor |
| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in Water |
Synthetic Methodology
The synthesis of N-(2-adamantyl)benzamide is typically achieved via a nucleophilic acyl substitution (Schotten-Baumann conditions) or carbodiimide-mediated coupling. The protocol below details the acyl chloride route, preferred for its high yield and operational simplicity.
Reaction Logic
The reaction involves the nucleophilic attack of the 2-adamantanamine nitrogen lone pair onto the electrophilic carbonyl carbon of benzoyl chloride.[2]
-
Critical Control: 2-Adamantanamine is sterically bulkier than linear amines. The reaction requires a non-nucleophilic base (Triethylamine or DIPEA) to scavenge the HCl byproduct, driving the equilibrium forward.
-
Temperature Control: The reaction is exothermic. Initial cooling (0°C) is mandatory to prevent bis-acylation or decomposition.
Experimental Protocol
Reagents:
-
2-Adamantanamine hydrochloride (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (Et
N) (2.5 eq) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2-adamantanamine hydrochloride and anhydrous DCM under an inert atmosphere (N
or Ar). -
Liberation: Add Et
N dropwise. Stir for 15 minutes to liberate the free amine from its salt. The solution may become slightly cloudy due to Et N·HCl formation.[3][4][5][6] -
Acylation: Cool the mixture to 0°C using an ice bath. Add benzoyl chloride dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Work-up: Quench with saturated NaHCO
solution. Extract the aqueous layer with DCM (3x). -
Purification: Wash combined organics with 1M HCl (to remove unreacted amine), followed by Brine. Dry over MgSO
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Synthetic Workflow Visualization
Caption: Step-wise synthetic workflow for the Schotten-Baumann acylation of 2-adamantanamine.
Spectroscopic Characterization
Validation of the structure relies on distinguishing the 2-substituted adamantane cage from the 1-substituted isomer.
-
H NMR (400 MHz, CDCl
):- 7.75 – 7.40 (m, 5H): Aromatic protons (Benzoyl group).
- 6.30 (br s, 1H): Amide N-H.
- 4.15 (d, J = 3.5 Hz, 1H): The diagnostic signal . The methine proton at the C2 position of the adamantane cage. In 1-adamantyl derivatives, this signal is absent.
- 2.05 – 1.60 (m, 14H): Adamantane cage methylene/methine protons.
-
IR (ATR):
-
3300 cm
: N-H stretch (Amide A). -
1640 cm
: C=O stretch (Amide I) – Strong, characteristic of secondary amides. -
1540 cm
: N-H bend (Amide II).
-
Medicinal Chemistry Applications
The N-(2-adamantyl)benzamide structure acts as a versatile scaffold in drug discovery.[2] Its primary utility lies in its ability to fill hydrophobic pockets in enzymes and receptors.
Structure-Activity Relationship (SAR) Logic
-
11
-HSD1 Inhibition: This enzyme converts cortisone to cortisol. Inhibitors are sought for Type 2 Diabetes treatment. The bulky adamantyl group occupies the large lipophilic binding pocket of the enzyme, while the amide linker provides crucial hydrogen bonding to the catalytic triad (Tyr-Ser-Lys).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Trypanocidal Activity: Recent studies (e.g., Mavrova et al.) utilize adamantane-substituted amides to target Trypanosoma brucei.[7] The lipophilicity facilitates parasite membrane penetration.
-
P2X7 Antagonism: The adamantane moiety serves as a bioisostere for other bulky cycloalkyl groups, blocking the ATP-gated ion channel involved in inflammatory pain.
Pharmacophore Diagram[10]
Caption: Pharmacophore dissection of the N-(2-adamantyl)benzamide scaffold highlighting functional domains.
References
-
Hoffman Fine Chemicals. (2025).[8] Product Specification: N-(2-Adamantyl)benzamide (CAS 25021-13-0).[9] Retrieved from
-
Papanastasiou, I., et al. (2025).[7][8] Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Royal Society of Chemistry. Retrieved from
-
BenchChem. (2025).[10][8] Elucidation of the Chemical Structure of N-2-Adamantyl-3,5-dimethylbenzamide: A Technical Guide. Retrieved from [10]
-
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[10] European Journal of Organic Chemistry. Retrieved from
-
Sigma-Aldrich. (2025).[8] 2-Adamantylamine hydrochloride Product Sheet. Retrieved from
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- 1. connectsci.au [connectsci.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzoyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00527B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
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